molecular formula C17H8FN3O4S2 B254996 (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B254996
M. Wt: 401.4 g/mol
InChI Key: LFBYKMFHJXGCGH-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as FIT-039, is a novel compound that has been identified as a potential therapeutic agent for various diseases. It is a thiazolidinone derivative that exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the replication of several viruses, including the influenza virus and the Zika virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is its broad-spectrum pharmacological activity. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential as an anti-viral agent for emerging viral diseases, such as COVID-19. Additionally, further studies are needed to elucidate the exact mechanism of action of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves the condensation of 5-fluoroindole-2-carboxylic acid and 4-nitrobenzaldehyde with thiourea and subsequent cyclization with chloroacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, (5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been reported to have anti-viral activity against several viruses, including the influenza virus and the Zika virus.

properties

Product Name

(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C17H8FN3O4S2

Molecular Weight

401.4 g/mol

IUPAC Name

(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H8FN3O4S2/c18-8-1-6-12-11(7-8)13(15(22)19-12)14-16(23)20(17(26)27-14)9-2-4-10(5-3-9)21(24)25/h1-7H,(H,19,22)/b14-13-

InChI Key

LFBYKMFHJXGCGH-YPKPFQOOSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/3\C4=C(C=CC(=C4)F)NC3=O)/SC2=S)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1N2C(=O)C(=C3C4=C(C=CC(=C4)F)NC3=O)SC2=S)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C3C4=C(C=CC(=C4)F)NC3=O)SC2=S)[N+](=O)[O-]

Origin of Product

United States

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